molecular formula C10H18O2 B12710317 (1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol CAS No. 54145-81-2

(1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol

Cat. No.: B12710317
CAS No.: 54145-81-2
M. Wt: 170.25 g/mol
InChI Key: HSMACHQZLSQBIN-OYNCUSHFSA-N
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Description

(1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional configuration, which includes a seven-membered ring fused with an oxirane ring. The presence of multiple chiral centers and functional groups makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(410)heptane-3-methanol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, (1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of epoxide hydrolases and other enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets. For example, the oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,3beta,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

CAS No.

54145-81-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]propan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

HSMACHQZLSQBIN-OYNCUSHFSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@@H]1O2)C(C)(C)O

Canonical SMILES

CC12CCC(CC1O2)C(C)(C)O

Origin of Product

United States

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